Cas no 1690105-96-4 ((1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol)

(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 1690105-96-4
- EN300-1147186
- Benzenemethanol, α-(aminomethyl)-2,3-dichloro-, (αS)-
- (S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol
-
- インチ: 1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1
- InChIKey: VLSXVFMMYPAJSR-SSDOTTSWSA-N
- ほほえんだ: ClC1C(=CC=CC=1[C@@H](CN)O)Cl
計算された属性
- せいみつぶんしりょう: 205.0061193g/mol
- どういたいしつりょう: 205.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.391±0.06 g/cm3(Predicted)
- ふってん: 351.4±37.0 °C(Predicted)
- 酸性度係数(pKa): 11.37±0.35(Predicted)
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147186-1.0g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1147186-1g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 95% | 1g |
$986.0 | 2023-10-25 | |
Enamine | EN300-1147186-0.1g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
Enamine | EN300-1147186-0.25g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 95% | 0.25g |
$906.0 | 2023-10-25 | |
Enamine | EN300-1147186-0.5g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
Enamine | EN300-1147186-2.5g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
Enamine | EN300-1147186-0.05g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
Enamine | EN300-1147186-10.0g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1147186-5g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 95% | 5g |
$2858.0 | 2023-10-25 | |
Enamine | EN300-1147186-5.0g |
(1S)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol |
1690105-96-4 | 5g |
$3645.0 | 2023-06-09 |
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol 関連文献
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-olに関する追加情報
Comprehensive Guide to (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (CAS No. 1690105-96-4)
(1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (CAS No. 1690105-96-4) is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. This compound features a 2,3-dichlorophenyl group attached to an ethan-1-ol backbone, making it a valuable intermediate in the synthesis of bioactive molecules. Its unique stereochemistry at the (1S) position enhances its utility in asymmetric synthesis and drug development.
The growing interest in chiral building blocks like (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol stems from their role in designing enantioselective catalysts and therapeutic agents. Researchers are particularly drawn to its potential applications in central nervous system (CNS) drug discovery, given the structural similarities to known pharmacophores. The compound's CAS No. 1690105-96-4 is frequently searched in academic and industrial databases, reflecting its relevance in modern medicinal chemistry.
From a synthetic perspective, (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol can be prepared via asymmetric hydrogenation or enzymatic resolution methods. Its high enantiomeric purity makes it ideal for studying structure-activity relationships (SAR) in drug candidates. Recent publications highlight its use in developing dopamine receptor modulators, a hot topic in neurodegenerative disease research. The 2,3-dichlorophenyl moiety is also associated with antimicrobial properties, broadening its appeal in antibiotic development.
Market trends indicate rising demand for chiral intermediates like CAS 1690105-96-4, driven by the pharmaceutical industry's focus on precision medicine. Analytical techniques such as HPLC and chiral chromatography are critical for quality control, ensuring the compound meets the stringent standards required for preclinical studies. Suppliers often emphasize the (1S)-stereochemistry as a key selling point, as it avoids the costly enantiomeric separation steps in downstream applications.
Environmental and regulatory considerations for (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol align with green chemistry principles. Researchers are exploring solvent-free synthesis routes and biocatalytic methods to improve the atom economy of its production. These innovations address the growing demand for sustainable chemical processes, a major focus area in 2024's pharmaceutical manufacturing trends.
In analytical applications, CAS 1690105-96-4 serves as a reference standard for method development in chiral separation techniques. Its distinct UV absorption profile facilitates detection at low concentrations, making it valuable for pharmacokinetic studies. The compound's stability under various pH conditions also contributes to its utility in formulation development.
Future research directions for (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol may explore its potential in metal-organic frameworks (MOFs) for drug delivery systems. The amino and hydroxyl functional groups offer coordination sites for creating hybrid materials with controlled release properties. Such applications align with current interests in targeted therapy and nanomedicine.
For researchers sourcing CAS No. 1690105-96-4, key considerations include enantiomeric excess (ee) specifications and analytical certificates. Reputable suppliers typically provide comprehensive spectroscopic data (1H NMR, 13C NMR, HRMS) and chiral HPLC chromatograms to verify purity. Storage recommendations usually suggest anhydrous conditions at controlled temperatures to maintain stability.
The structural features of (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol continue to inspire novel synthetic methodologies. Recent advances in flow chemistry have demonstrated efficient continuous production of similar chiral amino alcohols, suggesting potential scalability for industrial applications. These developments position CAS 1690105-96-4 as a compound of enduring interest in both academic and industrial settings.
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